molecular formula C12H8F2N2O3 B14767490 2-(4-(Difluoromethoxy)phenyl)pyrimidine-5-carboxylic acid

2-(4-(Difluoromethoxy)phenyl)pyrimidine-5-carboxylic acid

Cat. No.: B14767490
M. Wt: 266.20 g/mol
InChI Key: QFHNYRRJIYVCFZ-UHFFFAOYSA-N
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Description

2-(4-(Difluoromethoxy)phenyl)pyrimidine-5-carboxylic acid: is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a difluoromethoxyphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Difluoromethoxy)phenyl)pyrimidine-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.

    Introduction of the Difluoromethoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a difluoromethoxy group is introduced to a phenyl ring, which is then attached to the pyrimidine core.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution, where the difluoromethoxy group can be replaced with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds

Biology and Medicine: In medicinal chemistry, 2-(4-(Difluoromethoxy)phenyl)pyrimidine-5-carboxylic acid is investigated for its potential as an anti-inflammatory agent. It has shown promise in inhibiting certain enzymes and pathways involved in inflammatory responses .

Industry: The compound is used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-(4-(Difluoromethoxy)phenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. In the context of its anti-inflammatory activity, the compound inhibits enzymes such as cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB), which are key players in the inflammatory response . By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Uniqueness: The presence of the difluoromethoxy group in 2-(4-(Difluoromethoxy)phenyl)pyrimidine-5-carboxylic acid imparts unique electronic properties that can enhance its reactivity and interaction with biological targets. This makes it a valuable compound for the development of new pharmaceuticals and materials with specific desired properties.

Properties

Molecular Formula

C12H8F2N2O3

Molecular Weight

266.20 g/mol

IUPAC Name

2-[4-(difluoromethoxy)phenyl]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C12H8F2N2O3/c13-12(14)19-9-3-1-7(2-4-9)10-15-5-8(6-16-10)11(17)18/h1-6,12H,(H,17,18)

InChI Key

QFHNYRRJIYVCFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=N2)C(=O)O)OC(F)F

Origin of Product

United States

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